2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
CAS No.: 1326930-16-8
Cat. No.: VC7257739
Molecular Formula: C24H16ClN3O2
Molecular Weight: 413.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326930-16-8 |
|---|---|
| Molecular Formula | C24H16ClN3O2 |
| Molecular Weight | 413.86 |
| IUPAC Name | 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
| Standard InChI | InChI=1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3 |
| Standard InChI Key | YRMZUGOVGFXEHW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Introduction
The compound 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one belongs to a class of heterocyclic compounds that often exhibit significant biological and pharmacological properties. This article explores its chemical structure, synthesis methods, physicochemical properties, and potential applications in medicinal chemistry.
Synthesis
A detailed description of the synthetic pathway would include:
-
Starting Materials: Identification of precursors such as 4-chlorophenyl derivatives and oxadiazole intermediates.
-
Reaction Conditions: Solvent, temperature, catalysts, and reagents used.
-
Yield and Purity: Information on the efficiency of the synthesis process.
Biological Activity
The compound might exhibit activities such as:
-
Anticancer Properties: Potential inhibition of tumor cell growth.
-
Antimicrobial Activity: Efficacy against bacterial or fungal strains.
-
Other Pharmacological Effects: Possible applications in neurological or cardiovascular conditions.
Applications
Potential applications could include:
-
Drug development for specific diseases.
-
Use as a chemical probe in biological studies.
-
Development of derivatives with enhanced efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume